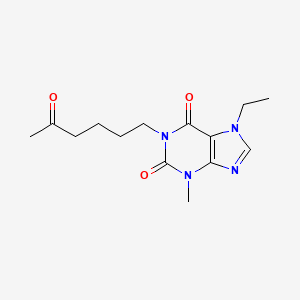
(2-Chloropropyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy with phosphate moieties and its coordination properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of (2-Chloropropyl)phosphonic acid can be achieved through several methods:
Michaelis-Arbuzov Reaction: This method involves the reaction of a trialkyl phosphite with an alkyl halide, leading to the formation of phosphonate esters, which can be hydrolyzed to yield phosphonic acids.
Catalytic Cross-Coupling Reaction: This method uses palladium catalysts to couple phosphonates with aryl or vinyl halides.
Mannich-Type Condensation: This method involves the condensation of formaldehyde, an amine, and a phosphite to form aminophosphonates, which can be hydrolyzed to phosphonic acids.
Industrial production methods often utilize the dealkylation of dialkyl phosphonates under acidic conditions or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
(2-Chloropropyl)phosphonic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include phosphonic acid derivatives, phosphines, and substituted phosphonates .
Scientific Research Applications
(2-Chloropropyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloropropyl)phosphonic acid involves its conversion into active metabolites within biological systems. For instance, in plants, it is metabolized to release ethylene, a potent regulator of plant growth and ripeness . Inhibitory effects on enzymes like butyrylcholinesterase are attributed to its ability to form stable complexes with the enzyme, thereby hindering its activity .
Comparison with Similar Compounds
(2-Chloropropyl)phosphonic acid can be compared with other similar compounds such as:
Aminophosphonic acids: These compounds contain an amino group and are used in various biochemical applications.
Organophosphorus compounds: These include a broad range of compounds with diverse applications in agriculture, medicine, and industry.
The uniqueness of this compound lies in its specific structural features and its ability to undergo a variety of chemical reactions, making it versatile for multiple applications.
Properties
CAS No. |
53589-30-3 |
|---|---|
Molecular Formula |
C3H8ClO3P |
Molecular Weight |
158.52 g/mol |
IUPAC Name |
2-chloropropylphosphonic acid |
InChI |
InChI=1S/C3H8ClO3P/c1-3(4)2-8(5,6)7/h3H,2H2,1H3,(H2,5,6,7) |
InChI Key |
ZFFPZOJIBMKDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP(=O)(O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


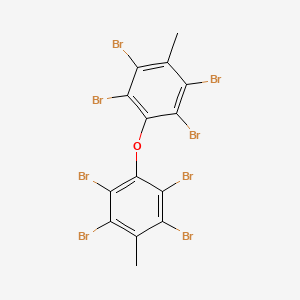
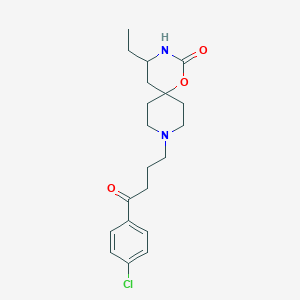
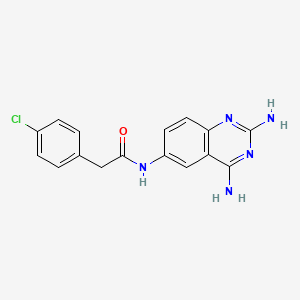
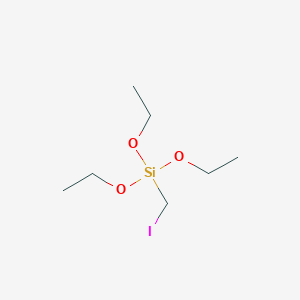

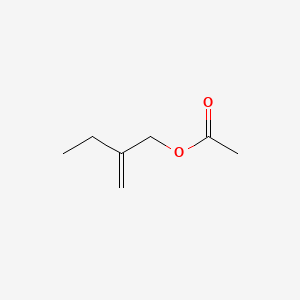
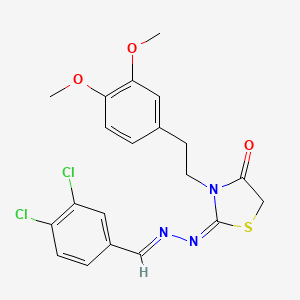
![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
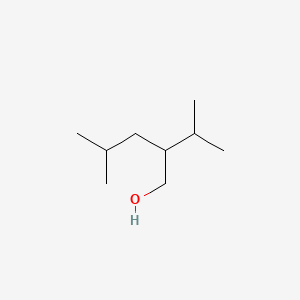
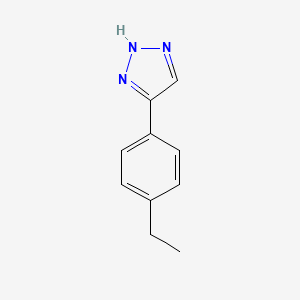
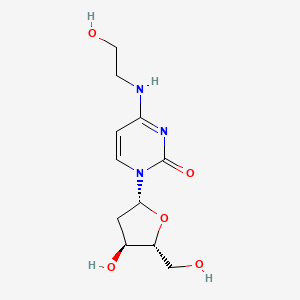
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)

